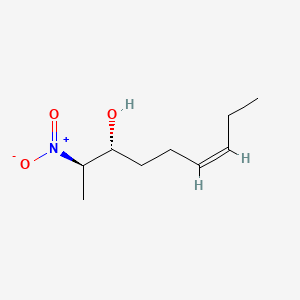
6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nonen-3-ol, 2-nitro-, (R,R-(Z))** is an organic compound characterized by the presence of a nitro group and a nonenol structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) typically involves the nitration of 6-Nonen-3-ol. This process can be carried out using nitrating agents such as nitric acid or nitrogen dioxide under controlled conditions to ensure the formation of the desired nitro compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) can undergo oxidation reactions to form various oxidation products.
Reduction: This compound can be reduced to form amines or hydroxylamines, depending on the reducing agents and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro alcohols or nitro ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted nitro compounds.
科学的研究の応用
Chemistry: 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of nitro groups on biological systems and their interactions with biomolecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) involves its interaction with various molecular targets through its nitro group. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modify proteins, nucleic acids, and other biomolecules. These interactions can affect cellular signaling pathways and metabolic processes.
類似化合物との比較
6-Nonen-3-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-3-hexanol: Similar nitro group but different carbon chain length and structure.
3-Nitro-1-hexanol: Different position of the nitro group and carbon chain length.
Uniqueness: 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) is unique due to its specific stereochemistry and the presence of both a nitro group and a nonenol structure
特性
CAS番号 |
138668-22-1 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC名 |
(Z,2R,3R)-2-nitronon-6-en-3-ol |
InChI |
InChI=1S/C9H17NO3/c1-3-4-5-6-7-9(11)8(2)10(12)13/h4-5,8-9,11H,3,6-7H2,1-2H3/b5-4-/t8-,9-/m1/s1 |
InChIキー |
JCKFWXKYRFJUGM-UVSMVFJQSA-N |
異性体SMILES |
CC/C=C\CC[C@H]([C@@H](C)[N+](=O)[O-])O |
正規SMILES |
CCC=CCCC(C(C)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















